![molecular formula C7H12LiNO B15169114 Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide CAS No. 917919-35-8](/img/structure/B15169114.png)
Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 1-oxo-1lambda~5~-azabicyclo[222]octan-2-ide is a compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen
Métodos De Preparación
The synthesis of Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide can be achieved through several synthetic routes. One common method involves the reaction of 1-azabicyclo[2.2.2]octane with lithium reagents under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity.
Análisis De Reacciones Químicas
Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and as a ligand in receptor binding studies. In medicine, it has potential applications in drug development due to its ability to interact with biological targets. In industry, it is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with receptors, altering their activity and downstream signaling pathways. The exact mechanism of action can vary based on the specific application and target.
Comparación Con Compuestos Similares
Lithium 1-oxo-1lambda~5~-azabicyclo[222]octan-2-ide can be compared with other similar compounds such as 1-azabicyclo[222]octane and 2-oxabicyclo[222]octan-3-one These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties The presence of the lithium and oxo groups in Lithium 1-oxo-1lambda~5~-azabicyclo[22
Propiedades
Número CAS |
917919-35-8 |
|---|---|
Fórmula molecular |
C7H12LiNO |
Peso molecular |
133.1 g/mol |
InChI |
InChI=1S/C7H12NO.Li/c9-8-4-1-7(2-5-8)3-6-8;/h4,7H,1-3,5-6H2;/q-1;+1 |
Clave InChI |
WEKFMXNJKQZSBO-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1C[N+]2(CCC1C[CH-]2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15169032.png)
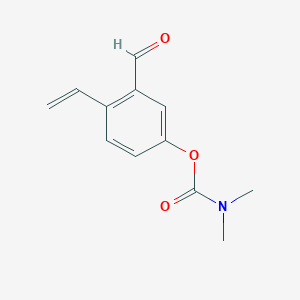
![5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B15169044.png)
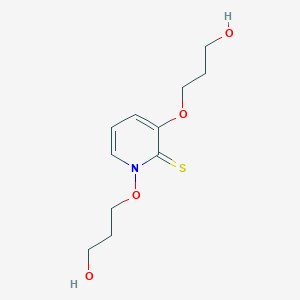
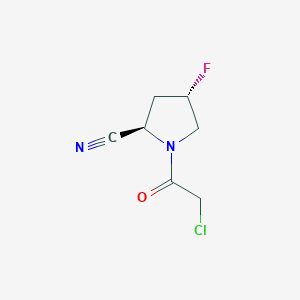

![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL-](/img/structure/B15169066.png)
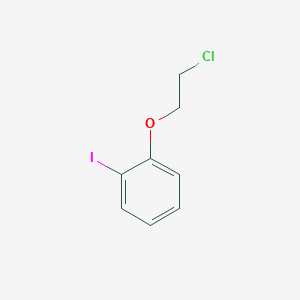
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,3,4-trimethoxyphenyl)-](/img/structure/B15169073.png)
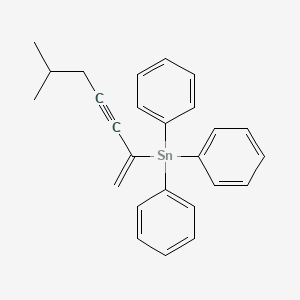
![(3R)-N-[(2H-Tetrazol-5-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B15169083.png)
![[4-(2,4,6-Trioxotetrahydropyrimidin-1(2H)-yl)phenyl]acetonitrile](/img/structure/B15169090.png)

![Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B15169122.png)
